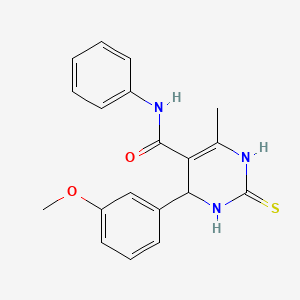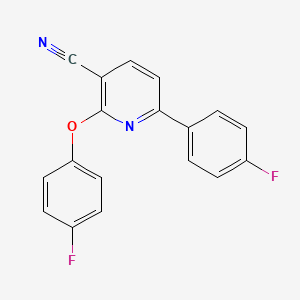![molecular formula C19H24N4O3S B2887880 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide CAS No. 899952-58-0](/img/structure/B2887880.png)
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Therapeutic Applications : The compound is part of a family of pyrazole and pyrazolopyrimidine derivatives synthesized for potential therapeutic uses. For instance, some derivatives have been explored for their cytotoxic activity against certain cancer cells, like Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Molecular Structure Studies : Studies have been conducted to understand the molecular structure and properties of related compounds. This includes analysis through NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, which help in understanding the compound's behavior and potential applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Insecticidal Activity : Some pyrazole amide derivatives, similar to the compound , have shown promising insecticidal activity. This suggests potential applications in agriculture and pest control (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Molybdenum Complexes Modeling : Related compounds have been used in the synthesis of molybdenum(VI) dioxo complexes, serving as models for molybdoenzymes, important in various biochemical processes (Judmaier, Wallner, Stipicic, Kirchner, Baumgartner, Belaj, & Mösch‐Zanetti, 2009).
Potential in Polymer Chemistry : Research has also explored the use of related chemical structures in polymer chemistry, such as in poly(butylene terephthalate)/polyamide blends. These studies focus on the mechanical, rheological, and morphological properties of these blends, which have implications in materials science (Scaffaro, Botta, Mantia, Magagnini, Acierno, Gleria, & Bertani, 2005; 2006).
Antioxidant and Antimicrobial Applications : Some derivatives have been evaluated as antioxidant additives for lubricating oils and also screened for antimicrobial activity, indicating their potential in pharmaceutical and industrial applications (Amer, Hassan, Moawad, & Shaker, 2011; Badne, Swamy, Bhosale, & Kuberkar, 2011).
Osteogenic Differentiation in Cell Culture : A related pyrazole carboxamide derivative has been investigated for its effect on the proliferation and osteogenic differentiation of MC3T3-E1 cells, which is significant for bone health and osteoporosis treatment (Han, Yu, Ge, Guo, Zhang, Zhao, & Yang, 2013).
Propriétés
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)23-16(14-10-27-11-15(14)22-23)21-18(25)17(24)20-9-12-5-7-13(26-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMPAMNZBRMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chlorothiophen-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887797.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2887804.png)




![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)


